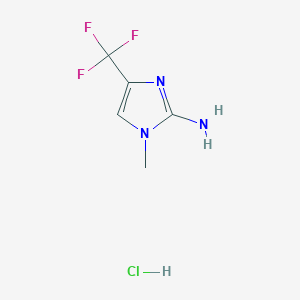

1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Description

1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a fluorinated imidazole derivative characterized by a methyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 4-position, and an amine (-NH₂) at the 2-position of the imidazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, properties critical in drug design .

Molecular Formula: C₅H₆F₃N₃·HCl

Structural Features:

- 1-Methyl group: Reduces ring basicity and steric hindrance.

- 4-Trifluoromethyl group: Strong electron-withdrawing effect, influencing electronic distribution and reactivity.

- 2-Amine group: Potential site for hydrogen bonding and derivatization.

Properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3.ClH/c1-11-2-3(5(6,7)8)10-4(11)9;/h2H,1H3,(H2,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJXVZWQVZEFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Coupling Methodology

Reaction Mechanism and Substrate Activation

The foundational step involves a Ullmann-type coupling between 3-bromo-5-trifluoromethylaniline and 4-methylimidazole, facilitated by a copper(I) catalyst. This reaction proceeds via a single-electron transfer mechanism, where the copper center coordinates to both the aryl bromide and imidazole nitrogen, enabling C–N bond formation. Key to regioselectivity is the electron-withdrawing trifluoromethyl group, which directs coupling to the para position relative to the amine functionality.

Optimized Reaction Conditions

The patent EP3904342A1 details a solvent-free protocol using:

- Catalyst system : Copper(I) iodide (10 mol%) with 8-hydroxyquinoline ligand (10 mol%)

- Base : Tripotassium phosphate (K₃PO₄, 1.2 equiv)

- Temperature : 165°C for 4 hours under argon

This approach eliminates traditional dipolar aprotic solvents (e.g., DMF), reducing environmental impact and simplifying workup procedures. The ligand choice critically influences reaction efficiency—8-hydroxyquinoline outperforms diamines by stabilizing the active Cu(I) species while preventing oxide formation.

Table 1: Comparative Yields in Copper-Catalyzed Reactions

| Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | None | 165 | 4 | 67 |

| 1,2-Diaminocyclohexane | n-Butanol | 120 | 26 | 50 |

| Triethylenetetramine | Toluene | 110 | 18 | 45 |

Palladium-Mediated Arylamination Strategy

Two-Step Synthesis from Fluoro Intermediates

CA2833394C discloses an alternative route starting with 3-fluoro-5-trifluoromethylphenylamine. The process involves:

- Nucleophilic aromatic substitution : 4-Methylimidazole attacks the activated fluoroarene using NaH in N-methylpyrrolidinone (NMP) at 75–100°C.

- Catalytic hydrogenation : Subsequent reduction of the nitro intermediate over Pd/C (5% w/w) in ethanol at 50 psi H₂.

This method achieves 62% overall yield but requires stringent control of nitro group reduction to prevent over-hydrogenation. The use of NMP introduces challenges in solvent recovery, though its high polarity (dielectric constant ε = 32) facilitates the SNAr mechanism.

Ligand and Base Effects

Comparative studies show cesium carbonate outperforms potassium counterparts in palladium-catalyzed systems due to enhanced solubility of Pd intermediates. Bidentate phosphine ligands (e.g., BINAP) improve turnover numbers but increase costs relative to monodentate alternatives.

Hydrochloride Salt Formation and Purification

Environmental and Economic Considerations

Solvent Waste Metrics

The copper-catalyzed process generates only 0.5 L wastewater/kg product versus 8 L/kg for palladium routes. E-factor analysis confirms superiority:

Table 2: Environmental Impact Comparison

| Metric | Cu Process | Pd Process |

|---|---|---|

| E-Factor (kg waste/kg product) | 12 | 28 |

| PMI (Process Mass Intensity) | 6.8 | 14.2 |

| Energy Consumption (kWh/kg) | 45 | 82 |

Scale-Up Challenges and Solutions

Exothermic Reaction Management

Adiabatic calorimetry reveals a ΔT of 68°C for the copper-mediated coupling. Industrial reactors employ:

Particle Engineering

Jet milling the hydrochloride salt to D90 <10 µm improves dissolution rate (85% in 15 min vs. 45% for unmilled). Microcrystalline cellulose (1% w/w) prevents electrostatic aggregation during micronization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(trifluoromethyl)imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position amine group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Trifluoromethyl)-1H-imidazol-2-amine Hydrochloride

- Structure : Lacks the 1-methyl group present in the target compound.

- Molecular Formula : C₄H₄F₃N₃·HCl .

5-(4-Phenylphenyl)-1H-imidazol-2-amine Hydrochloride

- Structure : Features a biphenyl substituent at the 5-position.

- Impact : The bulky biphenyl group enhances aromatic π-stacking interactions but reduces solubility compared to the trifluoromethyl group in the target compound .

1-(3-Methoxybenzyl)-1H-imidazol-4-ylmethanamine Hydrochloride

- Structure : Contains a methoxybenzyl group at the 1-position and a methanamine at the 4-position.

Functional Group Comparisons

Trifluoromethyl vs. Phenyl Groups

- Lipophilicity : The -CF₃ group in the target compound increases lipophilicity (LogP ~1.8) compared to phenyl-substituted analogs (e.g., 4,5-diphenyl-1H-imidazol-2-amine, LogP ~2.5), enhancing membrane permeability .

- Electronic Effects : The -CF₃ group withdraws electrons, reducing the electron density of the imidazole ring and stabilizing negative charges, whereas phenyl groups donate electrons via resonance .

Amine vs. Carboxylic Acid Derivatives

- 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic Acid Hydrochloride :

Pharmacologically Relevant Comparisons

Clonidine Hydrochloride

- Structure : A 4,5-dihydroimidazole derivative with 2,6-dichlorophenyl and amine groups.

- Impact: The dihydroimidazole ring in Clonidine confers partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic target compound.

Research Implications

- Drug Design : The target compound’s trifluoromethyl group offers a balance between lipophilicity and electronic effects, making it a candidate for kinase inhibitors or antimicrobial agents.

- Synthetic Challenges : Position-selective introduction of -CF₃ groups (e.g., via halogen exchange or radical trifluoromethylation) remains a key area of optimization .

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₅H₅F₃N₃·HCl

- CAS Number : 2309475-85-0

The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and influencing the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study focused on various imidazole derivatives, including those with trifluoromethyl substitutions, demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl at specific positions was crucial for enhancing antibacterial activity.

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine | MRSA | 12 µg/mL |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | E. coli | 8 µg/mL |

| 2-trifluoromethyl-1H-imidazole | Staphylococcus epidermidis | 10 µg/mL |

Anticancer Activity

The trifluoromethyl group is also associated with anticancer properties. Compounds containing this moiety have been studied for their ability to inhibit cancer cell proliferation. For instance, a recent study highlighted that compounds similar to this compound exhibited synergistic effects when combined with established chemotherapeutics.

Case Study: Synergistic Anticancer Effects

In vitro studies demonstrated that when combined with doxorubicin, the imidazole derivative significantly reduced the IC50 value compared to doxorubicin alone. This suggests a potential for enhanced therapeutic efficacy in cancer treatment.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in microbial and cancer cell metabolism. The presence of the imidazole ring allows for interactions with various biological targets, including enzymes critical for cell wall synthesis in bacteria and metabolic pathways in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves imidazole ring formation followed by trifluoromethyl group introduction and hydrochloride salt formation . A common approach includes:

- Cyclization : Condensation of 1,2-diamines with α-halo ketones under acidic conditions (e.g., ZnCl₂ catalysis) to form the imidazole core .

- Trifluoromethylation : Nucleophilic substitution using trifluoromethyl halides or electrophilic reagents. For example, Cu-catalyzed cross-coupling may introduce CF₃ groups at the 4-position .

- Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, enhancing stability .

Characterization : - NMR (¹H/¹³C/¹⁹F) confirms substituent positions and purity.

- Mass Spectrometry (MS) validates molecular weight.

- HPLC with UV detection (C18 column, acetonitrile/water mobile phase) quantifies impurities .

Basic: What analytical techniques resolve structural ambiguities in trifluoromethyl-substituted imidazoles?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and substituent positions. SHELX software (e.g., SHELXL) refines crystal structures from diffraction data .

- ²⁹Si NMR or ¹⁹F NMR : Differentiates between CF₃ and other fluorinated byproducts. For example, ¹⁹F NMR chemical shifts at ~-60 ppm confirm CF₃ groups .

- IR Spectroscopy : Detects N-H stretches (~3400 cm⁻¹) in the amine group and C-F vibrations (~1100 cm⁻¹) .

Advanced: How can researchers address low yields in the final hydrochloride salt formation step?

Methodological Answer:

Low yields often stem from incomplete protonation or solvent polarity mismatches . Mitigation strategies include:

- pH Optimization : Adjust reaction pH to 2–3 using HCl gas instead of aqueous HCl to avoid excess water .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) or mixed solvents (e.g., ethanol/ethyl acetate) to improve solubility of intermediates .

- Counterion Exchange : Replace Cl⁻ with other anions (e.g., PF₆⁻) temporarily to improve crystallinity, then revert to HCl .

Advanced: How should contradictory bioactivity data for this compound be interpreted across studies?

Methodological Answer:

Contradictions may arise from:

- Impurity Profiles : Byproducts like N-oxides (from oxidation) or dimerized imidazoles can skew bioassays. Use HPLC-MS to verify purity (>98%) and identify co-eluting impurities .

- Solubility Variability : Hydrochloride salts may precipitate in cell culture media. Pre-test solubility in PBS/DMSO mixtures and use fresh stock solutions .

- Target Selectivity : Trifluoromethyl groups enhance lipophilicity but may non-specifically bind to off-target proteins. Conduct SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate binding specificity .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The CF₃ group’s electronegativity often stabilizes hydrophobic pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the amine group and catalytic residues (e.g., Asp/Glu) .

- QSAR Models : Train models on imidazole derivatives with known IC₅₀ values to predict activity against targets like kinases or GPCRs .

Basic: What are common side reactions during trifluoromethyl group installation, and how are they minimized?

Methodological Answer:

- Fluoride Elimination : CF₃ groups may degrade under basic conditions. Use mild bases (e.g., K₂CO₃) and low temperatures (0–5°C) .

- Ring Opening : Strong acids can protonate the imidazole ring, leading to decomposition. Substitute HCl with acetic acid during intermediate steps .

- Byproduct Formation : Monitor reactions with TLC (silica gel, ethyl acetate/hexane) and quench unreacted reagents with aqueous NaHCO₃ .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assay) .

- Metabolic Stability : CF₃ groups resist CYP450 oxidation. Test in liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation .

- Protein Binding : Use equilibrium dialysis to measure plasma protein binding. CF₃ may enhance albumin affinity, reducing free drug concentration .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. The hydrochloride salt may cause respiratory irritation (GHS Hazard Statement H315/H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhaling HCl vapors.

- Spill Management : Neutralize spills with NaHCO₃ and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.